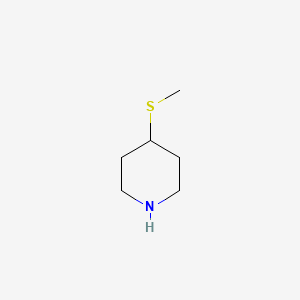

4-Methylthiopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFYICOOQBENDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylthiopiperidine: Properties, Synthesis, and Applications

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and vital structural motifs in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its importance as a privileged scaffold for the design of therapeutic agents.[1] The conformational flexibility of the piperidine chair structure, combined with the basicity of the secondary amine, allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comprehensive technical overview of 4-Methylthiopiperidine (also known as 4-(methylsulfanyl)piperidine), a versatile derivative that offers unique properties for researchers, scientists, and drug development professionals.

Core Molecular Attributes of this compound

This compound is a disubstituted piperidine derivative featuring a methylthio (-SCH₃) group at the C4 position. This substitution imparts specific physicochemical characteristics that can be leveraged in molecular design. The compound is most commonly handled in its free base form or as a more stable hydrochloride salt.

| Identifier | Value | Reference |

| IUPAC Name | 4-(Methylsulfanyl)piperidine | N/A |

| Synonyms | This compound, Methyl 4-piperidinyl sulfide | [3][4] |

| CAS Number | 767270-41-7 (Free Base) | [3] |

| CAS Number | 208245-70-9 (Hydrochloride Salt) | N/A |

| Molecular Formula | C₆H₁₃NS | [3] |

| Molecular Weight | 131.24 g/mol | [3] |

| InChI Key | WGFYICOOQBENDY-UHFFFAOYSA-N |

Physicochemical Properties: A Comparative Analysis

The introduction of the methylthio group at the 4-position subtly modulates the physical properties of the parent piperidine ring. Understanding these properties is critical for applications in synthesis, formulation, and biological assays.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Appearance | Colorless to light yellow liquid (predicted) | Solid | N/A |

| Boiling Point | 202.6 ± 33.0 °C (Predicted) | Not Applicable | [3] |

| Melting Point | Not Available | 124-127 °C | N/A |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | Not Available | [3] |

| pKa (Conjugate Acid) | ~10.8 (Estimated) | Not Applicable | [5] |

| Solubility | Miscible with water and common organic solvents (Expected) | Soluble in water | N/A |

Field Insights on Physicochemical Properties:

-

Basicity (pKa): The pKa of the piperidinium ion is approximately 11.1-11.2.[5] The electron-donating, albeit weakly, nature of the 4-methylthio group is expected to have a minimal impact on the basicity of the piperidine nitrogen. Therefore, the pKa is estimated to be slightly lower than that of piperidine itself but still indicative of a strong base suitable for forming stable salts. This property is crucial for purification and for developing aqueous formulations of drug candidates.[5]

-

Lipophilicity: The methylthio group increases the lipophilicity compared to 4-hydroxypiperidine, which can influence a molecule's ability to cross cellular membranes and its pharmacokinetic profile. The predicted XlogP is 1.0.[6]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a robust, two-step, one-pot procedure starting from the commercially available 4-(methylthio)cyclohexanone. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[7]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via reductive amination of 4-(methylthio)cyclohexanone.

Materials:

-

4-(Methylthio)cyclohexanone

-

Ammonia (e.g., 7N solution in Methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylthio)cyclohexanone (1.0 eq).

-

Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration). Add the ammonia solution in methanol (2.0-3.0 eq) to the stirring solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor for any mild exotherm.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Core Reactivity

-

N-Alkylation/Acylation: As a secondary amine, the nitrogen atom is nucleophilic and readily undergoes alkylation, acylation, sulfonylation, and reductive amination with other carbonyl compounds. This is the primary mode of its utility as a building block.

-

S-Oxidation: The thioether moiety is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂, m-CPBA) will convert the sulfide to the corresponding sulfoxide and subsequently to the sulfone. This provides an additional handle for modifying the electronic properties and solubility of the final molecule.

Spectroscopic Characterization Profile (Predicted)

For a research scientist, unambiguous characterization of a novel or synthesized compound is paramount. While experimental spectra for this compound are not widely published, a predicted profile based on its structure and data from analogous compounds can serve as a reliable guide for identification.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-4 (methine) | ~2.7 - 2.9 | Quintet or tt | 1H | Coupled to axial and equatorial protons at C3/C5. |

| H-2/H-6 (axial) | ~2.5 - 2.7 | dt | 2H | Deshielded by proximity to nitrogen. |

| H-2/H-6 (equatorial) | ~3.0 - 3.2 | dm | 2H | Deshielded by proximity to nitrogen. |

| H-3/H-5 (axial) | ~1.4 - 1.6 | qd | 2H | |

| H-3/H-5 (equatorial) | ~1.8 - 2.0 | dm | 2H | |

| -SCH₃ (methyl) | ~2.1 | s | 3H | Characteristic singlet for a methyl sulfide. |

| -NH | Variable (broad) | s | 1H | Chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-2 / C-6 | ~48-50 | Carbons adjacent to the nitrogen atom. |

| C-4 | ~38-40 | Carbon bearing the methylthio group. |

| C-3 / C-5 | ~34-36 | |

| -SCH₃ | ~15-17 | Methyl carbon of the thioether. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3400 | N-H Stretch | Medium, Broad |

| 2950 - 2800 | C-H Stretch (Aliphatic) | Strong |

| 1470 - 1430 | C-H Bend (CH₂) | Medium |

| 1150 - 1050 | C-N Stretch | Medium |

| 700 - 600 | C-S Stretch | Weak-Medium |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 131.08 (Calculated for C₆H₁₃NS).[6]

-

[M+H]⁺: m/z = 132.08.[6]

-

Key Fragmentation: Expect loss of the methylthio group (-SCH₃) or cleavage of the piperidine ring.

Applications in Drug Design and Medicinal Chemistry

The this compound scaffold is a valuable building block for creating more complex molecules with potential therapeutic applications. Its utility stems from the ability to introduce the piperidine ring into a target molecule while providing a metabolically distinct thioether functionality.

-

Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs targeting CNS receptors. The lipophilicity imparted by the methylthio group can be tuned to optimize blood-brain barrier penetration.

-

Enzyme Inhibitors: The thioether can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site. For example, molecules incorporating an N-(4-methylthiophenyl) group have been explored as potent microtubule targeting agents for cancer therapy.

-

Metabolic Stability: The methylthio group offers a different metabolic profile compared to more common functional groups like methoxy ethers. While it can be oxidized to the sulfoxide and sulfone, this pathway may be slower than O-demethylation, potentially improving the pharmacokinetic profile of a drug candidate.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile chemical intermediate for drug discovery and organic synthesis. Its unique combination of a basic piperidine core and a modifiable thioether functional group provides chemists with a powerful tool for constructing novel molecular architectures. This guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic protocol, and an analysis of its potential applications, serving as a foundational resource for researchers in the pharmaceutical and chemical sciences.

References

- 1. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Piperidine [webbook.nist.gov]

- 3. 4-METHYTHIO-PIPERIDINE | 767270-41-7 [amp.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 4-(methylsulfanyl)piperidine hydrochloride (C6H13NS) [pubchemlite.lcsb.uni.lu]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Methylthiopiperidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiopiperidine, a sulfur-containing heterocyclic amine, is a versatile building block in medicinal chemistry. Its unique structural and physicochemical properties make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic pathway, detailed analytical and characterization methodologies, and its applications in drug discovery. The document also outlines critical safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(methylsulfanyl)piperidine, is a cyclic amine with a methylthio group at the 4-position of the piperidine ring. The presence of both a basic nitrogen atom and a sulfur-containing moiety imparts distinct properties that are leveraged in the design of bioactive molecules.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-(Methylsulfanyl)piperidine, 4-(Methylthio)piperidine | [1] |

| CAS Number | 767270-41-7 | [1] |

| Molecular Formula | C₆H₁₃NS | [1] |

| Molecular Weight | 131.24 g/mol | [1] |

| Predicted Boiling Point | 202.6 ± 33.0 °C | N/A |

| Predicted Density | 0.99 ± 0.1 g/cm³ | N/A |

The hydrochloride salt of this compound is also commercially available (CAS Number: 208245-70-9) and is often used in synthesis due to its improved stability and handling characteristics.

Chemical Structure:

Caption: 2D Structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

A logical approach starts from the commercially available 1-Boc-4-piperidone. The synthesis can be envisioned in four main steps:

-

Reduction of the ketone: 1-Boc-4-piperidone is reduced to 1-Boc-4-hydroxypiperidine.

-

Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic substitution: The leaving group is displaced by sodium thiomethoxide.

-

Deprotection: The Boc protecting group is removed to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 1-Boc-4-hydroxypiperidine

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 1-Boc-4-hydroxypiperidine as a white solid, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-4-tosyloxypiperidine

-

Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in pyridine or dichloromethane (DCM).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 1-Boc-4-(methylthio)piperidine

-

To a solution of 1-Boc-4-tosyloxypiperidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSMe, 1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for several hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to yield crude 1-Boc-4-(methylthio)piperidine, which can be purified by chromatography.

Step 4: Synthesis of this compound (Deprotection)

-

Dissolve 1-Boc-4-(methylthio)piperidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or a solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound. The product can be further purified by distillation if necessary.

Analytical and Spectroscopic Characterization

Proper characterization of this compound is essential to confirm its identity and purity. The following are predicted spectroscopic data based on the analysis of structurally similar compounds, such as 4-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.10 | ddd | 2H | H-2ax, H-6ax |

| ~2.65 | dt | 2H | H-2eq, H-6eq |

| ~2.50 | m | 1H | H-4 |

| ~2.10 | s | 3H | S-CH₃ |

| ~1.90 | m | 2H | H-3eq, H-5eq |

| ~1.60 | br s | 1H | NH |

| ~1.45 | qd | 2H | H-3ax, H-5ax |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~46.0 | C-2, C-6 |

| ~40.0 | C-4 |

| ~34.0 | C-3, C-5 |

| ~15.0 | S-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| 2950-2800 | Strong | C-H Stretch (Aliphatic) |

| ~1450 | Medium | CH₂ Scissoring |

| ~1100 | Medium | C-N Stretch |

| ~670 | Weak | C-S Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 131. The fragmentation pattern would be characterized by the loss of the methylthio group or cleavage of the piperidine ring.

| m/z | Possible Fragment |

| 131 | [M]⁺ |

| 116 | [M - CH₃]⁺ |

| 84 | [M - SCH₃]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The introduction of a methylthio group at the 4-position can modulate a compound's lipophilicity, metabolic stability, and ability to form key interactions with biological targets.

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motif is of significant interest in the design of novel therapeutics, particularly for:

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS receptors. The lipophilicity imparted by the methylthio group can influence blood-brain barrier penetration.

-

Enzyme Inhibitors: The sulfur atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site.

-

Antimicrobial Agents: Sulfur-containing heterocycles have a rich history in the development of antibacterial and antifungal drugs.

This compound serves as a key intermediate for the synthesis of more complex molecules where the piperidine nitrogen can be functionalized, or the methylthio group can be further modified, for example, by oxidation to the corresponding sulfoxide or sulfone, to fine-tune the compound's properties.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are based on the known hazards of similar piperidines and thioethers.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling and Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Ground and bond container and receiving equipment to prevent static discharge.[4][5]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted analytical data for its characterization. By understanding its synthesis, properties, and safe handling procedures, researchers can effectively utilize this compound to advance their research and development efforts in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. chemos.de [chemos.de]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

Spectroscopic Signature of 4-Methylthiopiperidine: A Predictive Technical Guide

Introduction

4-Methylthiopiperidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceuticals. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This guide provides a detailed, predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to a scarcity of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to forecast its spectral characteristics. This predictive approach offers a robust framework for researchers to anticipate and interpret experimental results.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts are referenced to tetramethylsilane (TMS).

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.[1][2][3]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A longer acquisition time or a greater number of scans may be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or TMS.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the piperidine ring protons, the N-H proton, and the methylthio group protons. The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons at the C2/C6 and C3/C5 positions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-N | 1.5 - 2.5 (variable) | broad singlet | - |

| H-2ax, H-6ax | 2.9 - 3.1 | doublet of triplets | J(ax,ax) ≈ 10-13, J(ax,eq) ≈ 3-4 |

| H-2eq, H-6eq | 2.5 - 2.7 | doublet of triplets | J(eq,ax) ≈ 3-4, J(eq,eq) ≈ 2-3 |

| H-3ax, H-5ax | 1.3 - 1.5 | quartet | J(ax,ax) ≈ 10-13, J(ax,eq) ≈ 3-4 |

| H-3eq, H-5eq | 1.8 - 2.0 | doublet of multiplets | - |

| H-4 | 2.6 - 2.8 | multiplet | - |

| H-7 (S-CH₃) | 2.1 - 2.3 | singlet | - |

Interpretation of ¹H NMR Spectrum:

-

Piperidine Ring Protons (H-2, H-3, H-5, H-6): The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield of the ring protons due to the electron-withdrawing effect of the nitrogen atom.[4] The axial protons will typically resonate at a slightly lower field than the equatorial protons. The coupling constants are characteristic of a chair conformation.[5][6]

-

H-4 Proton: The proton at the substituted carbon (C4) will have a chemical shift influenced by the attached sulfur atom and will likely appear as a multiplet due to coupling with the adjacent C3 and C5 protons.

-

N-H Proton: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][7] It typically appears as a broad singlet.

-

Methylthio Protons (H-7): The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet in the upfield region.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 45 - 50 |

| C3, C5 | 30 - 35 |

| C4 | 35 - 40 |

| C7 (S-CH₃) | 15 - 20 |

Interpretation of ¹³C NMR Spectrum:

-

Piperidine Ring Carbons (C2, C3, C4, C5, C6): The carbons directly bonded to the nitrogen (C2 and C6) are expected to have the most downfield chemical shift among the ring carbons.[8][9][10] The chemical shifts of the other ring carbons (C3, C4, C5) will be further upfield. The substituent at C4 will influence the chemical shifts of the surrounding carbons.

-

Methylthio Carbon (C7): The carbon of the methyl group attached to the sulfur will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using a neat liquid sample as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3350 - 3310 | N-H stretch (secondary amine) | Weak to Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong |

| 1470 - 1440 | C-H bend (scissoring) | Medium |

| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium |

| 750 - 700 | C-S stretch | Weak |

| 900 - 650 | N-H wag | Broad, Medium |

Interpretation of IR Spectrum:

-

N-H Stretch: A characteristic weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring.[11][12][13]

-

C-H Stretch: Strong absorption bands in the 2950-2850 cm⁻¹ region will be present due to the C-H stretching vibrations of the piperidine ring and the methyl group.[14]

-

C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ range is anticipated for the C-N stretching vibration.[11][15]

-

C-S Stretch: The C-S stretching vibration is expected to produce a weak absorption in the 750-700 cm⁻¹ region.[16][17] This band can sometimes be difficult to distinguish in the fingerprint region.

-

N-H Wag: A broad, medium intensity band between 900 and 650 cm⁻¹ is characteristic of the N-H out-of-plane bending (wagging) vibration.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound. Electrospray Ionization (ESI) would be suitable for LC-MS analysis, typically forming the [M+H]⁺ ion.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₆H₁₃NS) is 131.24 g/mol . The molecular ion peak ([M]⁺˙) in an EI mass spectrum is expected at m/z 131.

The primary fragmentation pathway for piperidine derivatives under EI-MS is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[18][19] This leads to the formation of a stable iminium ion.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 131 | [C₆H₁₃NS]⁺˙ | Molecular Ion |

| 116 | [C₅H₁₀NS]⁺ | Loss of a methyl radical (•CH₃) from the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of the methylthio group (•SCH₃) |

| 44 | [C₂H₆N]⁺ | Further fragmentation of the piperidine ring |

Interpretation of Mass Spectrum:

-

Molecular Ion (m/z 131): The presence of a peak at m/z 131 would confirm the molecular weight of the compound.

-

α-Cleavage (m/z 84): The most significant fragmentation is expected to be the loss of the methylthio radical (•SCH₃, mass = 47) via α-cleavage at the C4-C3 or C4-C5 bond, followed by ring opening and subsequent fragmentation to form a stable iminium ion at m/z 84. This is often the base peak in the mass spectra of such compounds.[18]

-

Loss of Methyl Radical (m/z 116): Loss of a methyl radical from the piperidine ring is another possible fragmentation pathway.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are based on established principles and data from structurally related molecules. These predictions offer a valuable resource for the identification and characterization of this compound in various research and development applications. It is recommended that this predictive data be confirmed with experimental results when the pure compound is available.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. The C=S stretching frequency and the “−N−C=S bands” in the infrared | Semantic Scholar [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylthiopiperidine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methylthiopiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a heterocyclic amine with a piperidine ring functionalized with a methylthio group. Its molecular structure, featuring a polar amine group and a non-polar hydrocarbon backbone with a sulfur-containing substituent, suggests a nuanced solubility profile across various organic solvents. The nitrogen atom's lone pair of electrons makes the amine group a hydrogen bond acceptor and imparts basicity to the molecule.[1][2] These structural characteristics are pivotal in determining its interactions with different solvent environments, a critical consideration in drug discovery, synthesis, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in organic solvents.

Core Principles of Solubility: A Theoretical Framework

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[3][4] The key factors influencing the solubility of this compound are:

-

Polarity and Dipole Moment: The piperidine ring and the methylthio group contribute to the overall polarity of the molecule. The nitrogen atom in the piperidine ring introduces a dipole moment, enhancing its affinity for polar solvents.

-

Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond acceptor via its nitrogen atom. This capability is crucial for its solubility in protic solvents like alcohols.[1][5]

-

Van der Waals Forces: The non-polar hydrocarbon portion of the molecule interacts through weaker London dispersion forces, which are the primary mode of interaction with non-polar solvents.[3][5]

-

Molecular Size and Shape: Generally, as the molecular size of a compound increases, its solubility tends to decrease, as it becomes more challenging for solvent molecules to surround the solute molecule effectively.[6][7]

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of this compound's solubility can be made based on its structural features and the properties of analogous compounds like piperidine.[2]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability to form hydrogen bonds with the solvent's hydroxyl group is a dominant factor.[1][5] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Moderate to High | Solute-solvent interactions will be driven by dipole-dipole interactions. DCM is a good solvent for many organic compounds.[8] Ethyl acetate is also a versatile polar aprotic solvent.[9] |

| Non-Polar | Toluene, Hexane | Low to Moderate | Solubility will depend on the balance between the polar amine and the non-polar hydrocarbon structure. Toluene, being aromatic, may exhibit slightly better solvation than aliphatic hexane. |

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for quantitatively determining the solubility of this compound in various organic solvents. This protocol is designed to yield reliable and reproducible results.

Objective:

To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, dichloromethane, toluene, hexane, ethyl acetate)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for several minutes to facilitate initial dissolution.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate for a sufficient period (typically 24-48 hours) with intermittent shaking. This ensures the solution reaches equilibrium saturation.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC or the same solvent for GC) to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling Considerations

As with any chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and the respective solvents for specific handling and disposal information.

Conclusion

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Why Amine are soluble in organic solvent like alcohol and ether? | Filo [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. 4-Methyl-4-(1-methylcyclopropoxy)piperidine | C10H19NO | CID 165976178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-[(Methylthio)methyl]piperidine hydrochloride CAS#: 1211466-29-3 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methylthiopiperidine

Executive Summary: 4-Methylthiopiperidine is a valuable heterocyclic scaffold in medicinal chemistry, combining the structurally significant piperidine ring with a versatile methylthio group. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a rationale for methodological choices. It details two robust synthetic strategies: the catalytic hydrogenation of a pyridine precursor and the direct S-alkylation of a piperidine-thiol. Furthermore, this document establishes a comprehensive analytical framework for the unambiguous characterization of this compound, presenting predicted spectroscopic data for NMR, IR, and Mass Spectrometry to serve as a benchmark for researchers in the field.

Introduction: The this compound Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and FDA-approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for specific three-dimensional conformations that are often crucial for biological activity. The incorporation of a methylthio (-SCH₃) group at the 4-position introduces a key functional handle. The sulfur atom can engage in unique non-covalent interactions and serves as a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, thereby enabling fine-tuning of a molecule's physicochemical properties. This combination makes this compound an attractive building block for constructing novel chemical entities in drug discovery programs.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol [2] |

| Boiling Point | 202.6 ± 33.0 °C[2] |

| Density | 0.99 ± 0.1 g/cm³[2] |

Retrosynthetic Analysis and Strategic Approach

Two primary retrosynthetic disconnections provide logical and efficient pathways to the target molecule, this compound. These strategies leverage commercially available starting materials and employ well-established, high-yielding chemical transformations.

References

The Strategic Role of 4-Thio-Substituted Piperidines in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Case for the 4-Thio-Substituted Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone for establishing critical interactions with biological targets. While a vast body of literature explores various functionalizations of the piperidine core, this guide focuses on a specific and increasingly relevant substitution pattern: the incorporation of a sulfur-containing moiety at the 4-position.

Initial inquiries into the specific role of 4-methylthiopiperidine reveal a notable scarcity of dedicated literature, suggesting it is not a widely-documented building block in its own right. However, by broadening our scope to the class of 4-thio-substituted piperidines, including thioethers and other sulfur-containing groups, a compelling narrative emerges. This guide will synthesize the available scientific knowledge to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, application, and strategic value of 4-thio-substituted piperidines in medicinal chemistry. We will delve into the causal reasoning behind their synthetic routes, their impact on structure-activity relationships (SAR), and their potential to modulate pharmacokinetic profiles.

I. Synthesis of 4-Thio-Substituted Piperidines: Key Strategies and Methodologies

The synthesis of 4-thio-substituted piperidines can be approached through several strategic pathways, primarily centered around the introduction of the sulfur functionality onto a pre-formed piperidine ring. The choice of starting material, typically a 4-piperidone or 4-piperidinol derivative, dictates the subsequent chemical transformations.

Synthesis from 4-Piperidone Derivatives

4-Piperidone serves as a versatile and common starting material for the synthesis of various 4-substituted piperidines.[2] The general strategy involves the conversion of the ketone to a functionality amenable to nucleophilic substitution by a thiol.

A plausible and efficient route to 4-alkylthiopiperidines commences with the reduction of N-protected 4-piperidone to the corresponding 4-piperidinol. The resulting hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate, which can be subsequently displaced by a desired alkylthiolate.

Experimental Protocol: Synthesis of N-Boc-4-(methylthio)piperidine

Step 1: Reduction of N-Boc-4-piperidone to N-Boc-4-piperidinol

-

To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until completion.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-piperidinol.

Step 2: Tosylation of N-Boc-4-piperidinol

-

Dissolve N-Boc-4-piperidinol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylated intermediate.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

-

To a solution of the tosylated intermediate (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford N-Boc-4-(methylthio)piperidine.

Diagram of the Synthetic Workflow from 4-Piperidone

Caption: Synthetic pathway to N-Boc-4-(methylthio)piperidine from N-Boc-4-piperidone.

Synthesis via Mitsunobu Reaction from 4-Piperidinol

The Mitsunobu reaction offers an alternative and efficient method for the direct conversion of 4-piperidinol to the corresponding thioether. This reaction proceeds with an inversion of stereochemistry at the 4-position.

Experimental Protocol: Mitsunobu Synthesis of N-Boc-4-(methylthio)piperidine

-

To a solution of N-Boc-4-piperidinol (1.0 eq), triphenylphosphine (1.5 eq), and methanethiol (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate N-Boc-4-(methylthio)piperidine.

Diagram of the Mitsunobu Reaction Workflow

Caption: Mitsunobu reaction for the synthesis of N-Boc-4-(methylthio)piperidine.

II. The Role of 4-Thio-Substituted Piperidines in Medicinal Chemistry

The introduction of a thioether or other sulfur-containing moiety at the 4-position of a piperidine ring can significantly influence a molecule's physicochemical properties and its interaction with biological targets. Sulfur-containing heterocycles are prevalent in a wide range of medicinally active compounds, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3]

Modulation of Physicochemical Properties

The sulfur atom in a thioether is a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of a drug candidate. The replacement of a carbon or oxygen atom with sulfur can alter the molecule's size, polarity, and electronic distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Influence of 4-Thio-Substitution |

| Lipophilicity (LogP) | Generally increases lipophilicity compared to a hydroxyl group, but less than a corresponding alkyl group. This can be fine-tuned by the nature of the alkyl group on the sulfur. |

| Hydrogen Bonding | The sulfur atom can act as a weak hydrogen bond acceptor, influencing interactions with target proteins and solubility. |

| Metabolic Stability | Thioethers are susceptible to oxidation to the corresponding sulfoxide and sulfone metabolites. This can be a metabolic liability or a strategy for prodrug design.[4] |

| Conformation | The C-S bond length and bond angles differ from C-O and C-C bonds, which can subtly alter the conformational preference of the piperidine ring and the orientation of other substituents. |

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is limited, studies on related 4-substituted piperidines provide valuable insights. In the development of inhibitors for various biological targets, the nature of the substituent at the 4-position is often critical for potency and selectivity.

For instance, in a series of piperidine derivatives developed as cathepsin S inhibitors, the substituent at the 4-position was found to be crucial for activity.[5] The introduction of a sulfur-containing moiety can provide a vector for interaction with specific residues in a binding pocket.

In another study on piperidine derivatives with antioxidant activity, the presence of a thiol group was found to be essential for radical scavenging.[6] This highlights the diverse roles that sulfur at the 4-position can play in mediating biological effects.

Logical Relationship in SAR Exploration

Caption: The interplay between the 4-thio-substituent, physicochemical properties, and biological activity.

III. Case Studies and Applications

While there are no prominent examples of approved drugs containing a simple this compound, the broader class of molecules with sulfur-containing piperidines has seen application in drug discovery programs. For example, piperidine derivatives with more complex thioether linkages have been investigated as potent and selective inhibitors of various enzymes and receptors.

One patent describes piperidine derivatives with a methylthio group as part of a larger substituent on a phenyl ring, intended for the treatment of neurological disorders.[7] Another example is found in the synthesis of a 2-ketopiperazine derivative where a methylthio group is present on a pyrimidine ring that is subsequently attached to a piperazine, a close structural relative of piperidine.[3]

IV. Future Perspectives and Conclusion

The 4-thio-substituted piperidine scaffold represents a valuable, yet perhaps under-explored, building block in medicinal chemistry. The ability of the sulfur atom to modulate key physicochemical properties and engage in specific interactions with biological targets makes it an attractive moiety for fine-tuning the pharmacological profile of drug candidates.

While the specific building block, this compound, does not appear to have extensive documentation, the synthetic strategies and medicinal chemistry principles discussed in this guide for the broader class of 4-thio-substituted piperidines provide a solid foundation for its potential application. Future work in this area could focus on the systematic exploration of 4-alkylthiopiperidines in lead optimization campaigns, with a particular emphasis on understanding the impact of the thioether on ADME properties and target engagement. The development of novel synthetic methodologies for the efficient and stereoselective synthesis of these compounds will further enhance their utility in drug discovery.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-[(Methylthio)methyl]piperidine hydrochloride | 1211466-29-3 [chemicalbook.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CZ429599A3 - Compounds of 4-phenyl piperidine - Google Patents [patents.google.com]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Methylthiopiperidine

Introduction: The Piperidine Moiety as a Privileged Structure in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. This inherent versatility has led to the incorporation of the piperidine motif into a vast array of pharmaceuticals, ranging from analgesics to antipsychotics.[2] The strategic functionalization of the piperidine ring is therefore a critical aspect of drug design and development. Among the myriad of substituted piperidines, those bearing a substituent at the 4-position are of particular interest due to their prevalence in biologically active molecules. This guide provides an in-depth exploration of a specific, yet significant, member of this class: 4-Methylthiopiperidine. We will delve into the historical context of its plausible discovery, detail its synthetic evolution, and present its modern applications, offering a comprehensive resource for researchers and drug development professionals.

A Historical Perspective: The Genesis of 4-Substituted Piperidines

The direct history of this compound is not marked by a singular, celebrated discovery. Rather, its emergence is a logical consequence of the development of synthetic methodologies for 4-substituted piperidines throughout the 20th century. The journey to molecules like this compound begins with the synthesis of its key precursor, 4-piperidone.

The Foundational Syntheses of 4-Piperidone

Early efforts in piperidine chemistry led to the development of robust methods for the synthesis of 4-piperidones. These methods laid the essential groundwork for the eventual synthesis of a wide variety of 4-substituted derivatives.

One of the classic named reactions in this domain is the Petrenko-Kritschenko piperidone synthesis , first reported in the early 20th century.[3][4][5][6] This multicomponent reaction involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine, providing a direct route to the 4-piperidone skeleton.[5]

Another cornerstone of 4-piperidone synthesis is the Dieckmann condensation .[7] This intramolecular cyclization of a diester, typically carried out in the presence of a base, allows for the formation of a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding 4-piperidone.[8] The general approach involves the double Michael addition of a primary amine to two equivalents of an acrylate ester, followed by the Dieckmann cyclization.[9]

These foundational methods, while historically significant, have been refined over the years to improve yields and expand their substrate scope, making 4-piperidones readily accessible starting materials for further synthetic transformations.

The Emergence of this compound: Plausible Synthetic Pathways

With a reliable supply of 4-piperidone established, the introduction of a methylthio group at the 4-position became a feasible synthetic challenge. While a definitive first synthesis of this compound is not readily found in the historical literature, its preparation can be logically deduced from established chemical principles of the mid-20th century. The most direct conceptual approach involves the transformation of 4-piperidone or a derivative thereof.

Conceptual Pathway 1: From 4-Piperidone via Reductive Thiolation

A plausible early route to this compound would involve the reaction of 4-piperidone with methanethiol, followed by reduction. The initial reaction would likely form a hemithioacetal or a thioenamine, which could then be reduced to the target thioether. This approach is analogous to reductive amination, a well-established method for the synthesis of amines.[10][11]

Conceptual Pathway 2: Nucleophilic Substitution on a 4-Substituted Piperidine

Another logical pathway involves the nucleophilic substitution of a suitable leaving group at the 4-position of the piperidine ring with a methylthiolate nucleophile. A common precursor for this type of transformation is 4-hydroxypiperidine, which can be synthesized by the reduction of 4-piperidone. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or a halide, which can subsequently be displaced by sodium methylthiolate.

Alternatively, the Mitsunobu reaction provides a powerful method for the direct conversion of alcohols to a variety of functional groups, including thioethers, with inversion of stereochemistry.[12][13] The reaction of 4-hydroxypiperidine with methanethiol under Mitsunobu conditions (typically using triphenylphosphine and a dialkyl azodicarboxylate) would provide a direct route to this compound.[14]

Modern Synthetic Methodologies and Protocols

Contemporary organic synthesis offers a variety of efficient and high-yielding methods for the preparation of this compound. These methods often involve the use of protecting groups to avoid side reactions at the piperidine nitrogen.

Synthesis from N-Boc-4-piperidone

A common and practical approach in modern synthesis is to start with a protected form of 4-piperidone, such as N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) group is stable under a range of reaction conditions but can be easily removed under acidic conditions.

Protocol 1: Synthesis of N-Boc-4-Methylthiopiperidine via Reductive Thiolation

This two-step procedure involves the formation of a thioacetal followed by its reduction.

Step 1: Formation of the Dithioacetal

-

To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., dichloromethane), add methanethiol (2.2 equivalents).

-

Cool the mixture to 0 °C and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4,4-bis(methylthio)piperidine.

Step 2: Reductive Desulfurization

-

Dissolve the crude dithioacetal in a suitable solvent (e.g., ethanol or tetrahydrofuran).

-

Add a reducing agent, such as Raney nickel, and stir the mixture under a hydrogen atmosphere or with a hydrogen source like ammonium formate.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain N-Boc-4-methylthiopiperidine.

Protocol 2: Synthesis of N-Boc-4-Methylthiopiperidine via Mitsunobu Reaction

This protocol allows for a more direct conversion from N-Boc-4-hydroxypiperidine.

-

Dissolve N-Boc-4-hydroxypiperidine (1 equivalent), triphenylphosphine (1.5 equivalents), and methanethiol (1.5 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until complete.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to remove triphenylphosphine oxide and other byproducts, yielding N-Boc-4-methylthiopiperidine.

Deprotection to Yield this compound

The final step in these synthetic sequences is the removal of the Boc protecting group.

-

Dissolve the N-Boc-4-methylthiopiperidine in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NS | General Chemical Knowledge |

| Molecular Weight | 131.24 g/mol | General Chemical Knowledge |

| Appearance | Colorless to pale yellow liquid | General Chemical Knowledge |

| Boiling Point | ~202 °C (predicted) | General Chemical Knowledge |

| Density | ~0.99 g/cm³ (predicted) | General Chemical Knowledge |

| CAS Number | 767270-41-7 | General Chemical Knowledge |

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine core provides a desirable pharmacokinetic profile, while the methylthio group can be involved in key binding interactions with biological targets or serve as a handle for further chemical modification.

The sulfur atom in the methylthio group can act as a hydrogen bond acceptor and can also be oxidized to the corresponding sulfoxide and sulfone, providing analogues with different electronic and steric properties for structure-activity relationship (SAR) studies.

While specific drugs containing the this compound moiety are not widely publicized, its structural motif is of significant interest in the design of novel therapeutic agents targeting a range of receptors and enzymes.

Conclusion

The story of this compound is not one of a dramatic discovery but rather a testament to the power of fundamental synthetic organic chemistry. Its existence is a direct result of the development of robust methods for the synthesis and functionalization of the piperidine ring. As a versatile building block, this compound continues to be a valuable tool for medicinal chemists in the quest for new and improved therapeutics. This guide has provided a comprehensive overview of its historical context, synthetic methodologies, and potential applications, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 4. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 5. Piperidinone - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. soc.chim.it [soc.chim.it]

- 12. benchchem.com [benchchem.com]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylthiopiperidine: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting substituents to interact with biological targets. Within this important class, 4-Methylthiopiperidine (4-MTP) emerges as a particularly intriguing building block. The introduction of a methylthio (-SCH₃) group at the 4-position imparts unique physicochemical properties that can be strategically exploited in drug design. This guide explores the core characteristics, synthetic utility, and diverse research applications of 4-MTP, providing field-proven insights for its effective application in modern therapeutic development.

Section 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design. 4-MTP is a solid at room temperature, typically supplied as a hydrochloride salt to improve stability and handling.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NS | ChemScene |

| Molecular Weight | 131.24 g/mol | ChemScene |

| CAS Number | 767270-41-7 (Free Base) | ChemicalBook |

| CAS Number | 208245-70-9 (HCl Salt) | Sigma-Aldrich |

| Melting Point (HCl) | 124-127°C | Sigma-Aldrich |

| Boiling Point (Free Base) | 202.6 ± 33.0 °C (Predicted) | ChemicalBook |

| Purity | Typically ≥97% | Sigma-Aldrich |

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. While a dedicated spectrum for 4-MTP is not publicly available, its expected signature can be reliably predicted based on established principles and data from analogous structures like 4-methylpiperidine.[2][3][4]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. A sharp singlet around δ 2.1 ppm would correspond to the three protons of the methylthio group (-S-CH₃ ). The piperidine ring protons would appear as multiplets in the δ 2.5-3.5 ppm range for those adjacent to the nitrogen and in the δ 1.5-2.0 ppm range for the others. The proton at the 4-position (methine proton) would likely be a multiplet around δ 2.7-3.0 ppm.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides direct information about the carbon skeleton.[3] A signal for the methylthio carbon (-S-C H₃) would be expected in the aliphatic region, typically around δ 15 ppm. The piperidine carbons would appear at distinct chemical shifts: C4 (bearing the -SCH₃ group) around δ 40-45 ppm, C2/C6 (adjacent to nitrogen) around δ 45-50 ppm, and C3/C5 around δ 30-35 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups.[2] Key absorptions for 4-MTP would include C-H stretching vibrations just below 3000 cm⁻¹, an N-H stretching band (for the secondary amine) around 3300 cm⁻¹, and C-N stretching vibrations in the 1200-1000 cm⁻¹ region. The C-S stretch is typically weak and appears in the 800-600 cm⁻¹ range.

Safety and Handling

This compound hydrochloride is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should occur in a well-ventilated area or a chemical fume hood. Avoid breathing dust and ensure thorough washing after handling. Store in a tightly closed container at room temperature.

Section 2: Synthetic Accessibility & Key Reactions

The utility of a building block is directly tied to its reactivity and the ease with which it can be incorporated into larger molecules. The secondary amine of the piperidine ring in 4-MTP is the primary site for synthetic modification, most commonly through N-alkylation or N-arylation reactions.

Key Synthetic Workflow: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[5] It offers high yields and functional group tolerance, making it a preferred strategy in medicinal chemistry. The workflow involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

References

An In-Depth Technical Guide to the Safe Handling of 4-Methylthiopiperidine

Section 1: Introduction and Scope

4-Methylthiopiperidine, and its common hydrochloride salt, are valuable building blocks in medicinal chemistry and drug development.[1] The substituted piperidine scaffold is a cornerstone in the design of novel therapeutics, offering a three-dimensional structure that can facilitate unique protein-ligand interactions.[1] However, like many reactive heterocyclic amines, this compound possesses a distinct hazard profile that necessitates a comprehensive understanding and strict adherence to safety protocols.

This guide is designed for researchers, chemists, and laboratory professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded framework for risk assessment and management. The causality behind each safety recommendation is explained to foster a culture of safety that is both compliant and intuitive. The protocols herein are designed as self-validating systems to ensure the highest level of protection in a research and development setting.

Section 2: Core Hazard Identification and Toxicological Profile

The primary operational risk associated with this compound hydrochloride stems from its classification as a harmful and irritant substance.[2][3] A thorough understanding of its toxicological endpoints is the foundation of all subsequent safety protocols. The compound is typically supplied as a solid with a melting point between 124-127°C.[3]

The Globally Harmonized System (GHS) classification provides a clear and concise summary of the compound's intrinsic hazards.[2][3]

| Hazard Class | Hazard Statement | GHS Code | Primary Concern |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | Accidental ingestion can lead to systemic toxicity. |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | The compound can be absorbed through the skin, causing systemic effects. |

| Skin Irritation | Causes skin irritation | H315 | Direct contact will likely cause redness, itching, and inflammation. |

| Serious Eye Irritation | Causes serious eye irritation | H319 | Direct contact with eyes can cause significant, potentially lasting, damage. |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Inhalation of dust can lead to systemic toxicity. |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of dust can irritate the nose, throat, and lungs. |

The causality for these classifications is rooted in the chemical's structure. As a substituted piperidine, it is a secondary amine with the potential to be corrosive or irritant, and its relatively low molecular weight can facilitate absorption through multiple routes of exposure. The "Warning" signal word underscores that while the hazards are serious, they can be effectively managed with proper precautions.[2][3]

Section 3: Hierarchy of Controls: Engineering and Personal Protection

To mitigate the risks outlined above, a multi-layered approach to safety, beginning with engineering controls and culminating in personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The potential for respiratory irritation (H335) and harm if inhaled (H332) makes robust engineering controls non-negotiable.[2]

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood. This is the most critical control measure, as it captures dust and vapors at the source, preventing inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and exhausted.[2] Proper ventilation is a passive safety system that protects all personnel in the lab, not just the direct user.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must directly correspond to the hazards identified in Section 2.

-

Hand Protection: Wear chemical-impermeable gloves, such as nitrile, that have been tested for resistance.[2] Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications, gloves must be worn at all times when handling the compound or contaminated equipment.[2] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

-

Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against the serious eye irritation hazard (H319).[2] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[4]

-

Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of spills, a chemically resistant apron is recommended.[2]

-